1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
Description
1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a synthetic urea derivative featuring a 4-fluorobenzyl group and a substituted thiophen-ethyl moiety with a furan-3-yl substituent. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties, often modulated by aromatic and heterocyclic substituents . The fluorobenzyl group may enhance metabolic stability and lipophilicity, while the thiophen-furan system could contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVNOUYOGBJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that combines a fluorobenzyl group with a furan-thiophene moiety, which is hypothesized to contribute to its biological efficacy. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structural motifs. For example, furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza virus, demonstrating significant activity with an EC50 value of 1.25 μM . The presence of the furan and thiophene rings in these compounds is believed to enhance their interaction with viral proteins, particularly the M2 protein channel of the influenza virus .
Antibacterial Activity
In addition to antiviral properties, compounds structurally related to this compound have shown promising antibacterial effects. For instance, thiazole derivatives exhibited potent inhibition against various bacterial strains, outperforming traditional antibiotics like ampicillin . This suggests that the incorporation of thiophene and furan units may also confer antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. The following table summarizes key findings from recent research regarding structural modifications and their corresponding biological activities:
| Compound Structure | Biological Activity | EC50/MIC Values |
|---|---|---|
| Furan-carboxamide | Antiviral (H5N1) | 1.25 μM |
| Thiazole derivatives | Antibacterial | 0.008 - 0.06 μg/mL |
| Thiophene-furan | Dual-target activity | Not specified |
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
- Antiviral Efficacy : A study demonstrated that derivatives with a furan backbone showed significant binding affinity to viral proteins, suggesting a mechanism for inhibiting viral replication .
- Antibacterial Mechanism : Another investigation revealed that certain thiophene derivatives inhibited bacterial topoisomerases, leading to effective antibacterial action against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Fluorinated Aromatic Groups
Compound A : 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea (EP 2 697 207 B1)
- Structure : Contains a fluorophenyl group and a trimethylurea core.
- Key Differences : The trimethyl substitution on urea reduces hydrogen-bonding capacity compared to the target compound’s unsubstituted urea. The methoxyphenyl group may enhance solubility but reduce metabolic stability relative to the target’s thiophen-furan system.
- Relevance : Demonstrates how fluorinated aryl groups influence electronic properties and binding affinity in urea-based scaffolds .
Compound B : 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea (Acta Crystallogr. Sect. E)
- Structure : Urea with chlorophenyl and thiadiazol-vinylphenyl substituents.
- Single-crystal X-ray data (R = 0.068) reveal planar urea geometry and intermolecular N–H···O hydrogen bonds, suggesting similar interactions in the target compound .
Heterocyclic Urea/Carboxamide Analogues
Compound C : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (EP 4 374 877 A2)
- Structure : Carboxamide with fluorobenzyl and trifluoromethyl-furan groups.
- Key Differences: The carboxamide group (vs.
- Relevance : Highlights the role of fluorinated benzyl groups in improving pharmacokinetic profiles .
Compound D : Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate
- Structure : Fluorobenzyl-linked indole carboxylate ester.
- Key Differences : The ester group and naphthalenyl system differ significantly from the target’s urea and thiophen-ethyl chain. However, the 4-fluorobenzyl motif is retained, underscoring its prevalence in medicinal chemistry .
Structural and Functional Data Comparison
Research Implications and Limitations
- Structural Insights : The target compound’s urea group likely engages in hydrogen bonding similar to Compound B, but its thiophen-furan system may confer unique π-stacking interactions absent in simpler aryl ureas .
- Activity Predictions : Fluorine’s electronegativity and the furan-thiophen system could enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Data Gaps: No direct cytotoxicity, solubility, or crystallographic data for the target compound are available in the provided evidence. Comparisons rely on extrapolation from analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
